molecular formula C12H20O2 B14409939 12-Methyl-1-oxacyclododec-3-en-2-one CAS No. 87227-35-8

12-Methyl-1-oxacyclododec-3-en-2-one

Cat. No.: B14409939
CAS No.: 87227-35-8
M. Wt: 196.29 g/mol
InChI Key: VFKYUNPLGDFGQW-UHFFFAOYSA-N
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Description

12-Methyl-1-oxacyclododec-3-en-2-one: is an organic compound that belongs to the class of macrolides and analogues. It contains a lactone ring of at least twelve members and is known for its unique structural properties. This compound is also referred to as recifeiolide and has been identified in various natural sources, including the fungus Xenoacremonium recifei .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 12-Methyl-1-oxacyclododec-3-en-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a lactonization reaction where a hydroxy acid undergoes intramolecular esterification to form the lactone ring. The reaction conditions often require the presence of a dehydrating agent and an acid catalyst to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, further enhances the quality of the compound .

Chemical Reactions Analysis

Types of Reactions: 12-Methyl-1-oxacyclododec-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the lactone ring into a diol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed in substitution reactions.

Major Products:

Scientific Research Applications

Chemistry: 12-Methyl-1-oxacyclododec-3-en-2-one is used as a building block in organic synthesis, particularly in the synthesis of complex macrolide structures. Its unique lactone ring makes it a valuable intermediate in the preparation of various natural products and pharmaceuticals.

Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It has shown activity against certain strains of bacteria and fungi, making it a candidate for the development of new antimicrobial agents.

Industry: In the industrial sector, this compound is used in the production of fragrances and flavorings due to its pleasant odor. It is also employed in the synthesis of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 12-Methyl-1-oxacyclododec-3-en-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s lactone ring can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzymatic activity. This interaction disrupts essential biological pathways, resulting in antimicrobial and antifungal effects .

Comparison with Similar Compounds

    11-Dodecanolide: Another macrolide with a similar lactone ring structure.

    12-Methyloxacyclododecan-2-one: A closely related compound with slight structural variations.

Uniqueness: 12-Methyl-1-oxacyclododec-3-en-2-one stands out due to its specific substitution pattern and the presence of a double bond in the lactone ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

87227-35-8

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

12-methyl-1-oxacyclododec-3-en-2-one

InChI

InChI=1S/C12H20O2/c1-11-9-7-5-3-2-4-6-8-10-12(13)14-11/h8,10-11H,2-7,9H2,1H3

InChI Key

VFKYUNPLGDFGQW-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCCCCC=CC(=O)O1

Origin of Product

United States

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